molecular formula C11H13ClO3 B1611755 Ethyl 3-chloro-4-ethoxybenzoate CAS No. 480439-11-0

Ethyl 3-chloro-4-ethoxybenzoate

Cat. No. B1611755
M. Wt: 228.67 g/mol
InChI Key: KZVDUPODUCECJJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-ethoxybenzoate is an organic compound with the linear formula CH3CH2OC6H3ClCO2CH2CH31. It is used as a building block in organic synthesis1.



Synthesis Analysis

The synthesis of Ethyl 3-chloro-4-ethoxybenzoate is not explicitly mentioned in the search results. However, similar compounds have been synthesized in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran2.



Molecular Structure Analysis

The molecular structure of Ethyl 3-chloro-4-ethoxybenzoate is represented by the SMILES string CCOC(=O)c1ccc(OCC)c(Cl)c11. The InChI key for this compound is KZVDUPODUCECJJ-UHFFFAOYSA-N1.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-chloro-4-ethoxybenzoate are not detailed in the search results.



Physical And Chemical Properties Analysis

Ethyl 3-chloro-4-ethoxybenzoate is a solid with a melting point of 49-53 °C (lit.)1. It has a molecular weight of 228.671.


Scientific Research Applications

Synthesis of Complex Organic Compounds

Ethyl 3-chloro-4-ethoxybenzoate plays a significant role in the synthesis of complex organic compounds. For example, it is used in the regioselective synthesis of 8,8′-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, a process catalyzed by p-toluene sulfonic acid in refluxing xylene (Reddy & Nagaraj, 2008). Additionally, it is involved in the preparation of diverse trifluoromethyl heterocycles, a key intermediate for synthesizing a range of trifluoromethyl-oxazoles, thiazoles, imidazoles, and other compounds (Honey, Pasceri, Lewis, & Moody, 2012).

Chlorination Studies

In environmental chemistry, Ethyl 3-chloro-4-ethoxybenzoate aids in understanding the chlorination processes of organic substances. A study investigating the chlorination of fulvic acid used aromatic groups, including ethyl 3-chloro-4-ethoxybenzoate, to analyze the formation of chlorinated analogues in soil and water samples (Niedan, Pavasars, & Oberg, 2000).

Nanocomposite Material Synthesis

This compound also finds application in the development of nanocomposite materials. For instance, it has been used in the in situ synthesis of poly(ethylene terephthalate) (PET) nanocomposites, where it functions as a functionalizing agent for multiwalled carbon nanotubes (Lee, Oh, Choi, Kim, Han, Tan, & Baek, 2005).

Medicinal Chemistry

In the field of medicinal chemistry, Ethyl 3-chloro-4-ethoxybenzoate is instrumental in synthesizing various pharmacologically active compounds. For example, it is used in the synthesis of antimitotic agents and tubulin inhibitors, which are significant in cancer research (Romagnoli et al., 2008).

Environmental Chemistry

Lastly, Ethyl 3-chloro-4-ethoxybenzoate is used in studies concerning the environmental behavior of UV filters. Its photocatalytic profile has been evaluated to understand its transformation in natural waters and its potential environmental impact (Li et al., 2017).

Safety And Hazards

The safety data sheet for Ethyl 3-chloro-4-ethoxybenzoate is not available in the search results. However, it’s always important to handle chemicals with appropriate safety measures.


Future Directions

The future directions or applications of Ethyl 3-chloro-4-ethoxybenzoate are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

ethyl 3-chloro-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVDUPODUCECJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584297
Record name Ethyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-ethoxybenzoate

CAS RN

480439-11-0
Record name Ethyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WL Chen, JY Cheng, XQ Lin - Science of the Total Environment, 2018 - Elsevier
Pharmaceuticals and personal care products (PPCPs) are an emerging concern because of the large amount of PPCPs that is discharged and its potential ecological effects on the …
Number of citations: 30 www.sciencedirect.com

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